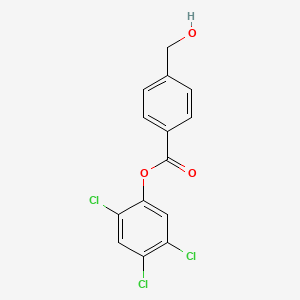![molecular formula C12H9ClN2O B14454197 Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- CAS No. 75473-67-5](/img/structure/B14454197.png)
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused benzene and pyrazine rings, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxaline core. Subsequent chlorination and reduction steps yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
化学反応の分析
Types of Reactions
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications.
科学的研究の応用
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
作用機序
The mechanism of action of Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but lacking the chlorine and dihydro groups.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring.
Isoquinoline: A structural isomer with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the dihydro group enhances its reactivity and potential for functionalization, making it a valuable compound for various applications.
特性
CAS番号 |
75473-67-5 |
|---|---|
分子式 |
C12H9ClN2O |
分子量 |
232.66 g/mol |
IUPAC名 |
5-chloro-2,3-dihydrobenzo[f]quinoxalin-6-ol |
InChI |
InChI=1S/C12H9ClN2O/c13-9-11-10(14-5-6-15-11)7-3-1-2-4-8(7)12(9)16/h1-4,16H,5-6H2 |
InChIキー |
MQURFAZYSXUFKP-UHFFFAOYSA-N |
正規SMILES |
C1CN=C2C(=C(C3=CC=CC=C3C2=N1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)
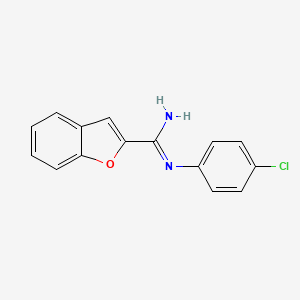
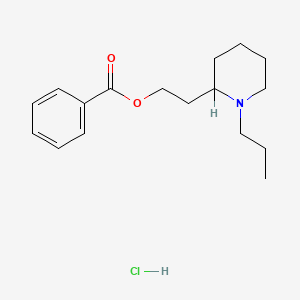
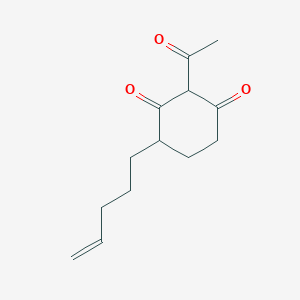
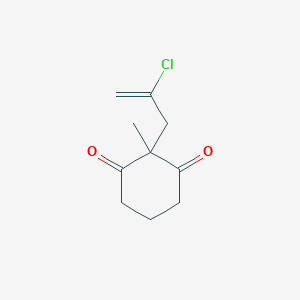

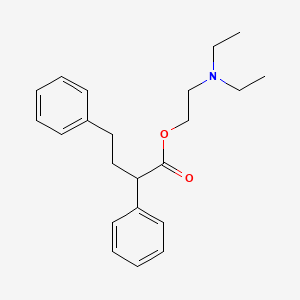
![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)



